molecular formula C9H8N2O2 B2581234 3-Methyl-5-nitro-1H-indole CAS No. 61861-88-9

3-Methyl-5-nitro-1H-indole

Cat. No. B2581234
CAS RN: 61861-88-9
M. Wt: 176.175
InChI Key: LPFQDJBJGFUMRG-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1H-indole is a compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a pyrrole ring, which is substituted with a methyl group at the 3rd position and a nitro group at the 5th position . The InChIKey for this compound is LPFQDJBJGFUMRG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, indole derivatives are known to be versatile in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 176.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 61.6 Ų .

Scientific Research Applications

Corrosion Inhibition

3-Methyl-5-nitro-1H-indole derivatives have shown potential in corrosion inhibition. Research has focused on synthesizing new Schiff base derivatives linked to 5-Nitro isatin moiety for this purpose. One study utilized Density Functional Theory (DFT) to analyze the efficiency of these compounds as corrosion inhibitors, finding that specific derivatives demonstrate substantial protective effects against corrosion in certain conditions, such as in sea water environments (Ahmed, 2018).

Chemical Synthesis and Reactivity

Several studies have investigated the chemical synthesis and reactivity of this compound derivatives. This includes exploring their reactions under various conditions, such as with nitrogen dioxide and nitrous acid in aprotic solvents, leading to the formation of different nitroso, nitro, and isonitroso derivatives of indoles (Astolfi et al., 2006). Furthermore, the synthesis of o-quinones of 3H-benz[e]indole derivatives from 3-nitro-o-naphthoquinones with keto enol residues has been explored (Grinev & Sorokina, 1983).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of this compound have been synthesized for potential medical applications. One study outlined the synthesis of 5-nitro benzimidazole with indole derivatives as novel angiotensin II receptor antagonists, demonstrating significant anti-hypertension activities (Zhu et al., 2014).

Organic Chemistry and Catalysis

The compound has also been a subject of interest in organic chemistry, particularly in the context of catalysis. Research into palladium-catalyzed reactions of indole derivatives has provided insights into the synthesis and functionalization of compounds containing the indole nucleus (Cacchi & Fabrizi, 2005).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-methyl-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQDJBJGFUMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346890
Record name 3-Methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61861-88-9
Record name 3-Methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-nitro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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